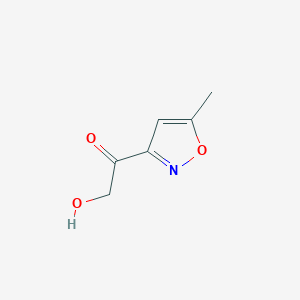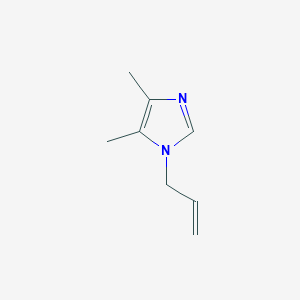
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, an acetoxy-ethoxy group, and an aldehyde functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.
Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.
Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.
Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.
Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the acetoxy-ethoxy group, making it less soluble and less versatile in reactions.
4-(2-Acetoxy-ethoxy)benzaldehyde: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
3-Chloro-4-(2-hydroxyethoxy)benzaldehyde: Lacks the acetoxy group, making it less stable and less bioavailable.
Uniqueness
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
2-(2-chloro-4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
SDIQJZOGVFKNEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Bromophenylthiomethoxy)ethyl]trimethylsilane](/img/structure/B8450988.png)






![2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8451030.png)



